

Diuvaretin stability issues degradation products

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Compound Focus: Diuvaretin

CAS No.: 61463-04-5

Cat. No.: S611968

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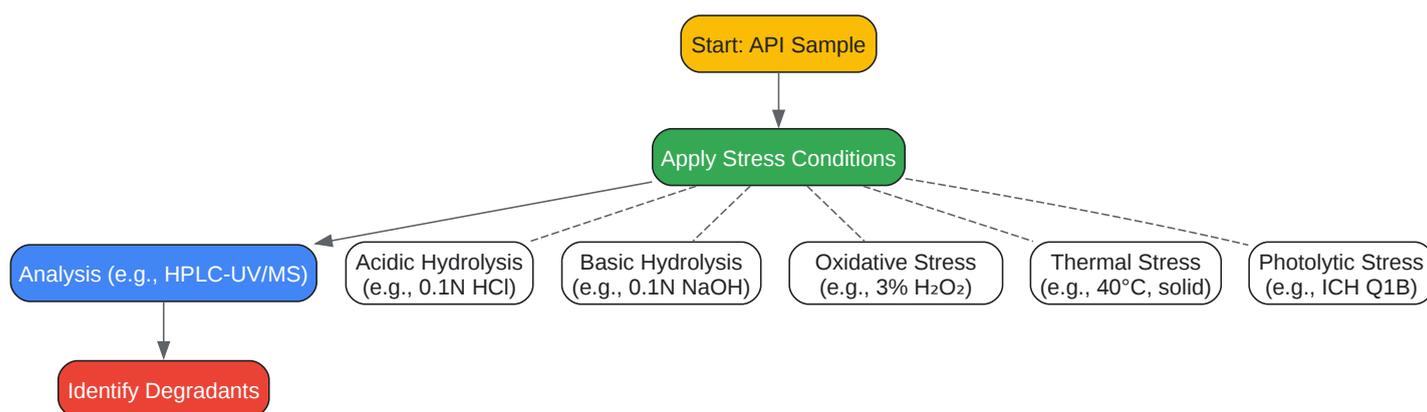
Diuvaretin Basic Properties & Handling

The table below summarizes the key physicochemical and handling information for **Diuvaretin**, which forms the basis for its storage and handling protocols [1].

Property	Description
Chemical Name	1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one [1]
Molecular Weight	484.54 g/mol [1]
Appearance	Solid [1]
Purity	≥90% (by LC/MS-ELSD) [1]
Solubility	Slightly soluble in water [1]
Recommended Storage	-20°C [1]
Storage Class Code	11 (Combustible Solids) [1]

Stability and Degradation Study Framework

As forced degradation studies for **Diuvaretin** are not published, you can establish in-house protocols. The diagram below outlines a general workflow for conducting such studies, adapted from established pharmaceutical practices [2] [3] [4].



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Recommended Stress Conditions and Protocols

Based on ICH guidelines and modern practices, you can subject **Diuvaretin** to the following stress conditions to force degradation [3] [4]:

- **Acidic/Basic Hydrolysis:** Treat the compound with **0.1 N HCl** or **0.1 N NaOH** at **60°C** for several hours or days. Sample at intervals to study the degradation rate [2] [4].
- **Oxidative Stress:** Expose the compound to **1-3% hydrogen peroxide (H₂O₂)** at room temperature for up to 24 hours [2] [4].
- **Thermal Stress:** Study the solid-state stability by incubating the powder at **40°C** and **75% relative humidity** for up to 3 months, as per accelerated stability testing guidelines [5].
- **Photolytic Stress:** Expose the solid powder and/or solution to a defined light source that meets ICH Q1B option 2 conditions (e.g., 1.2 million Lux hours of visible light and 200 watt-hours/m² of UV light)

[5].

Analysis and Identification

- **Analytical Method:** Use **Reverse-Phase HPLC (RP-HPLC)** coupled with **UV and Mass Spectrometry (MS)**. A C18 column (e.g., 4.6 x 250 mm, 5 μ m) with a mobile phase of acetonitrile and a volatile buffer (e.g., 10 mM ammonium formate, pH 3.5) is typical [2] [4].
- **Degradant Identification:** The MS/MS system will fragment the degradants, providing their mass-to-charge (m/z) ratios. This data is crucial for proposing the structure of the degradation products and elucidating the degradation pathway [2].

Troubleshooting FAQs for Researchers

- **Q1: The Diuvaretin solution I prepared shows a precipitate. What could be the reason?**
 - **A: Diuvaretin** is only slightly soluble in water [1]. This suggests the solvent chosen may not be appropriate. Precipitates could also indicate **hydrolytic degradation**. Check the age of the solution and the pH of the solvent. For preparation, use a co-solvent like DMSO or ethanol, and ensure the storage temperature is correct (-20°C) [1] [5].
- **Q2: My HPLC analysis of Diuvaretin shows extra peaks. How should I proceed?**
 - **A:** Extra peaks are likely degradation products. First, compare the chromatogram with a freshly prepared sample. To investigate:
 - **Check storage conditions:** Ensure the sample has been stored at -20°C and protected from light [1].
 - **Review sample handling:** Consider if the sample was exposed to room temperature for extended periods, high pH, or oxidative environments during preparation [3].
 - **Analyze the degradants:** Use HPLC-MS/MS to identify the m/z values of the new peaks. This will help determine if degradation occurred via hydrolysis, oxidation, or another pathway [2].
- **Q3: How can I determine the shelf-life of a Diuvaretin solution in my lab?**
 - **A:** Conduct a short-term **degradation kinetic study** [3].
 - Prepare a solution and store it at your standard lab temperature (e.g., 4°C and 25°C).
 - Sample it at set time points (e.g., 0, 1, 2, 4, 7 days).
 - Analyze each sample by HPLC to measure the percentage of intact **Diuvaretin** remaining.

- Plot the data to determine the degradation rate constant and predict the time for 10% degradation (t_{90}), which is often used to define shelf-life [3].

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